

Introduction: The Premier Inorganic Superbase

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Compound of Interest

Compound Name: cesium;hydroxide;hydrate

Cat. No.: B7799297

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Cesium hydroxide (CsOH) holds the distinction of being the strongest of the five alkali metal hydroxides.[1] Its exceptional basicity, coupled with the unique properties of the large cesium cation, makes it an indispensable, albeit specialized, tool in organic synthesis and materials science. Unlike more common bases like sodium or potassium hydroxide, CsOH often enables reactions under milder conditions with superior selectivity, a feature of paramount importance in the synthesis of complex pharmaceutical intermediates.[2] This guide will elucidate the technical nuances of its various hydrated forms, with a primary focus on its CAS number for precise identification, its properties, and its strategic application in the laboratory.

Part 1: Core Chemical Identifiers - Disambiguating Cesium Hydroxide Forms

A frequent point of confusion for researchers is the existence of multiple CAS (Chemical Abstracts Service) numbers for cesium hydroxide. This arises because the compound is commercially available in various forms: as a monohydrate, a more general hydrate with an unspecified amount of water ($x\text{H}_2\text{O}$), and as an aqueous solution. Accurate identification is critical for experimental reproducibility and safety.

The table below summarizes the key identifiers for the most common forms of cesium hydroxide.

Form	CAS Number	Molecular Formula	Formula Weight (anhydrous basis)	Description
Cesium Hydroxide, Hydrate	12260-45-6[3][4][5]	CsOH·xH ₂ O	149.91 g/mol [4]	A general term for hydrated cesium hydroxide where the exact stoichiometry of water is not specified. Appears as a white to pale yellow powder or crystals.[6][7]
Cesium Hydroxide, Monohydrate	35103-79-8[8][9]	CsOH·H ₂ O	167.93 g/mol [9]	The most commonly cited hydrated solid form. It is a white, crystalline, and extremely hygroscopic solid.[8][10]
Cesium Hydroxide, Anhydrous/Solution	21351-79-1[1][11][12]	CsOH	149.91 g/mol [11][12]	This CAS number is frequently used for the anhydrous compound but also commonly refers to aqueous solutions, such as 50 wt. % in water.[1][11][12]

[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Part 2: Physicochemical Properties and Reactivity Profile

Cesium hydroxide is a white or yellowish crystalline solid that is highly deliquescent, meaning it readily absorbs moisture from the air to the point of dissolving.[\[1\]](#)[\[5\]](#) Its extreme hygroscopicity necessitates handling under an inert atmosphere for many applications.

Property	Value	Source(s)
Melting Point	272 °C / 522 °F	[1] [7] [14]
Density	3.68 g/mL at 25 °C	[7] [14]
Solubility in Water	300 g/100 mL at 30 °C	[1]
Solubility (Other)	Soluble in ethanol	[1] [14]
pKa	15.76	[1]
Appearance	White to yellowish deliquescent crystals/powder	[1] [6]

Key Reactivity Insights:

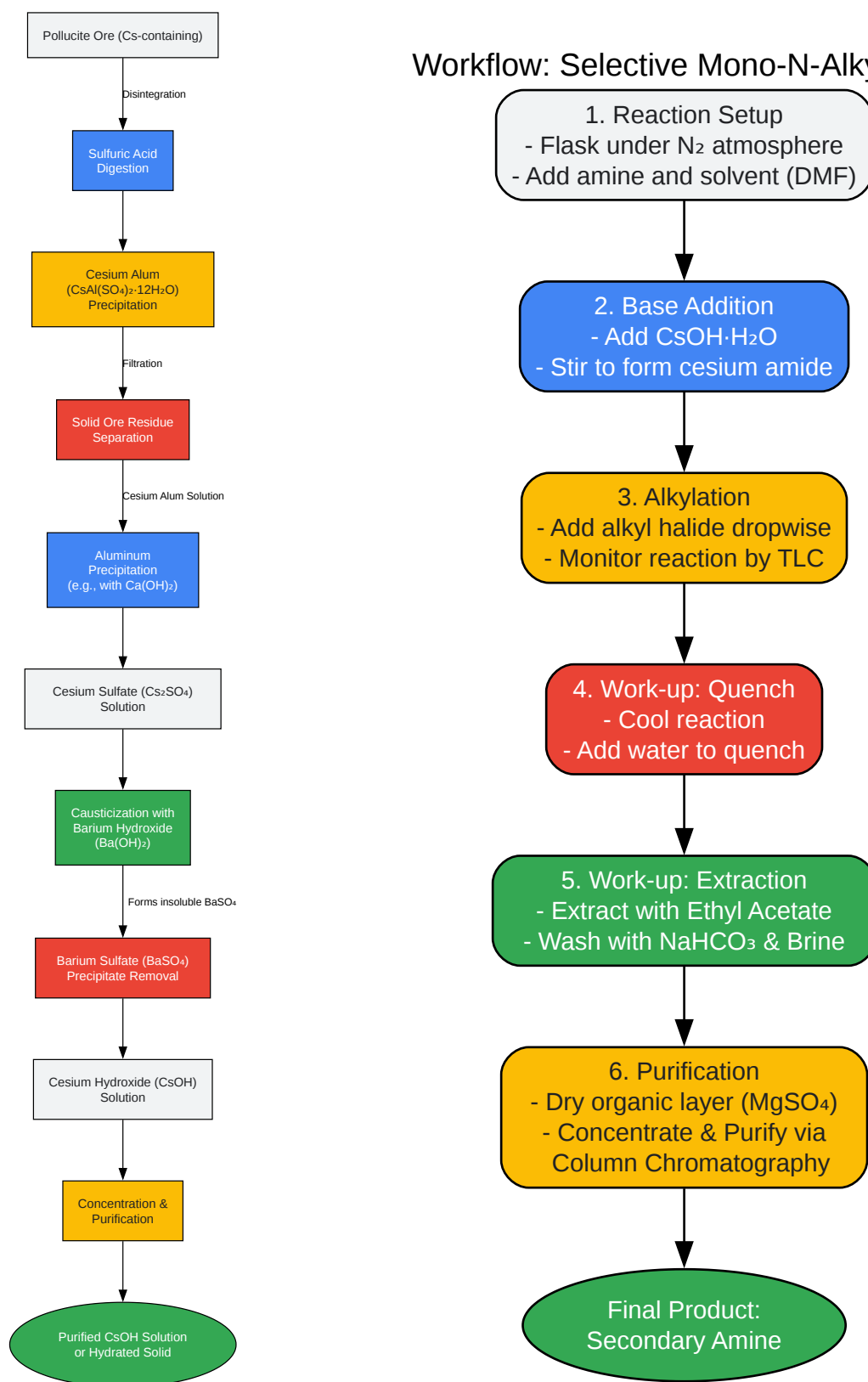
- **Strong Base:** As the strongest alkali metal hydroxide, it reacts vigorously and exothermically with acids.[\[10\]](#)[\[20\]](#)
- **Glass Etching:** Solutions of CsOH are highly corrosive and will readily etch glass by attacking the silicate framework.[\[1\]](#)[\[21\]](#) For this reason, long-term storage and reactions should be conducted in polyethylene, Teflon, or nickel/zirconium vessels.[\[1\]](#)[\[21\]](#)
- **Carbon Dioxide Absorption:** It rapidly absorbs atmospheric CO₂ to form cesium carbonate, which can affect its reactivity and the stoichiometry of reactions.[\[14\]](#)[\[21\]](#)

Part 3: Industrial Synthesis and Laboratory

Handling

Industrial Production Workflow

The primary industrial route to cesium hydroxide begins with the digestion of cesium-containing ores, most commonly pollucite. The process involves several key stages to isolate and purify the final product.



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Caption: Step-by-step workflow for CsOH -mediated N-alkylation.

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-methoxyaniline (1.23 g, 10 mmol) and anhydrous DMF (40 mL). Stir the solution at room temperature until the amine is fully dissolved.
 - **Causality:** An inert atmosphere is crucial to prevent the highly hygroscopic CsOH from absorbing atmospheric water and CO₂, which would neutralize the base and reduce its efficacy. Anhydrous solvent prevents unwanted side reactions with water.
- **Base Addition:** Add cesium hydroxide monohydrate (1.85 g, 11 mmol, 1.1 equivalents) to the solution in one portion. Stir the mixture at room temperature for 30 minutes.
 - **Causality:** A slight excess of the base ensures complete deprotonation of the primary amine to form the cesium amide intermediate. The large cesium cation forms a loose ion pair with the amide, making the nitrogen highly nucleophilic and ready for alkylation.
- **Alkylation:** Add benzyl bromide (1.71 g, 1.19 mL, 10 mmol, 1.0 equivalent) dropwise to the stirring suspension over 5 minutes. Let the reaction stir at room temperature.
 - **Causality:** Adding the alkylating agent in a controlled manner helps manage any potential exotherm. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours). The "cesium effect" sterically and electronically disfavors a second alkylation on the newly formed, more hindered secondary amine, thus promoting mono-alkylation.
- **Aqueous Work-up:** Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water and 100 mL of ethyl acetate. Shake vigorously and separate the layers.
 - **Causality:** This step quenches the reaction and transfers the organic product into the ethyl acetate layer, leaving the inorganic salts (CsBr) and residual DMF in the aqueous layer.
- **Extraction and Washing:** Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 x 50 mL) followed by brine (1 x 50 mL).

- Causality: The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.
- Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - Causality: Removal of all water is essential before concentration to prevent hydrolysis of the product or impurities during heating.
- Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-methoxyaniline.
 - Causality: Chromatography separates the desired secondary amine product from any unreacted starting materials, the dialkylated tertiary amine byproduct, and other impurities.

Conclusion

Cesium hydroxide, in its hydrated forms, is a powerful and highly specialized reagent with distinct advantages for challenging chemical transformations. Its correct identification via the appropriate CAS number—be it for the general hydrate (12260-45-6), the monohydrate (35103-79-8), or its solutions (21351-79-1)—is the first step towards its successful and safe implementation. For researchers in drug development and organic synthesis, understanding the principles of the "cesium effect" and applying rigorous handling protocols allows for the exploitation of CsOH's unique reactivity to achieve high selectivity and efficiency in the synthesis of complex molecular architectures.

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